N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
Description
1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a tetrahydroquinoline sulfonyl group, and a piperidine carboxamide moiety
Properties
Molecular Formula |
C26H27N3O5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N3O5S/c30-25(20-13-16-28(17-14-20)26(31)24-8-4-18-34-24)27-21-9-11-22(12-10-21)35(32,33)29-15-3-6-19-5-1-2-7-23(19)29/h1-2,4-5,7-12,18,20H,3,6,13-17H2,(H,27,30) |
InChI Key |
SUSFLLJFSAPAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with the appropriate amine to form the furan-2-carbonyl amide. The tetrahydroquinoline sulfonyl group is introduced through sulfonylation reactions, and the final step involves coupling with the piperidine-4-carboxamide under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with substituted sulfonyl groups.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring and sulfonyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other furan-containing compounds and sulfonyl derivatives.
Uniqueness:
- The combination of the furan ring, tetrahydroquinoline sulfonyl group, and piperidine carboxamide moiety makes this compound unique. Its specific structural arrangement provides distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
